molecular formula C11H13N3 B8383194 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyridine

4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyridine

Cat. No. B8383194
M. Wt: 187.24 g/mol
InChI Key: WXZNEQQEOSTQBO-UHFFFAOYSA-N
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Patent
US04925851

Procedure details

A suspension containing 41.8 g (0.22 mol) of the compound prepared in (a) above, 450 ml of glacial acetic acid and 5.4 g of platinum oxide in a pressure bottle was affixed to a Parr Hydrogenation apparatus under 50 psi. of hydrogen and maintained at room temperature until the hydrogen uptake was completed. The reaction mixture was filtered through Celite, and the filter bed was then washed with approximately 100 ml of acetic acid. The combined filtrates were then concentrated in vacuo and the resultant residue was distilled in a Kugelrohr apparatus to yield a low melting white solid.
[Compound]
Name
compound
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
catalyst
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([CH2:7][CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:4]=[CH:5][N:6]=1.[H][H]>[Pt]=O.C(O)(=O)C>[CH3:1][C:2]1[N:3]([CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
compound
Quantity
41.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C=CN1)CCC1=CC=NC=C1
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filter bed was then washed with approximately 100 ml of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were then concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resultant residue was distilled in a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
CC=1N(C=CN1)CCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.